1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone
Overview
Description
1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone is a chemical compound with the molecular formula C14H24N2O2 and a molecular weight of 252.36 g/mol . This compound is characterized by the presence of two piperidine rings connected by a central ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone typically involves the reaction of piperidine derivatives with ethanone precursors under controlled conditions. One common method involves the use of 4,4’-bipiperidine as a starting material, which is then reacted with ethanone in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone can be compared with other similar compounds such as:
1,1’-(4,4’-Bipyridine-1,1’-diyl)diethanone: This compound has a similar structure but contains pyridine rings instead of piperidine rings.
1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanol: This derivative has hydroxyl groups instead of ethanone groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-[4-(1-acetylpiperidin-4-yl)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h13-14H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFRPXZLYNUAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332541 | |
Record name | 4,4'-Bipiperidine, 1,1'-diacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18932-64-4 | |
Record name | 4,4'-Bipiperidine, 1,1'-diacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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